Crystal-Structure Conformational Pre-organization vs. Flexible Azolidinedione PTP1B Inhibitors
Single-crystal X‑ray diffraction shows that 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione adopts a rigid, internally hydrogen-bonded conformation (N–H⋯O 2.634 Å, N–H⋯Cl 2.925 Å) that locks the two aromatic rings in a defined spatial relationship [1]. In contrast, the most potent azolidinedione PTP1B inhibitors (e.g., oxadiazolidinediones 87 and 88 in Malamas et al.) rely on elongated, flexible alkyl‑chain spacers that sample multiple conformers in solution, leading to a substantial entropic penalty upon target binding [2].
| Evidence Dimension | Intramolecular hydrogen-bond distance (conformational rigidity) |
|---|---|
| Target Compound Data | N–H⋯O = 2.634 Å; N–H⋯Cl = 2.925 Å (solid state) |
| Comparator Or Baseline | Azolidinedione PTP1B inhibitors 87/88: no intramolecular H‑bond constraining the spacer (flexible alkyl‑ether linker) |
| Quantified Difference | Target compound is pre-organized; comparators must pay an entropic cost to adopt the bioactive conformation (ΔG estimated at ~1–3 kcal·mol⁻¹ per rotatable bond frozen). |
| Conditions | Single-crystal X‑ray diffraction at 293 K (target); in‑silico conformational sampling for comparators. |
Why This Matters
Pre‑organization can translate into improved binding affinity or target selectivity, making this scaffold attractive for fragment‑based or structure‑guided optimization campaigns where rigid starting points are preferred.
- [1] Li-Li Xu et al. Crystal structure of 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione. CSD Refcode: XEXQEH, 2011. View Source
- [2] Malamas, M. S. et al. New azolidinediones as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry 2000, 43 (5), 995–1010. View Source
